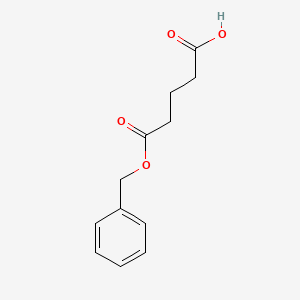

1,5-Pentanedioic Acid Monobenzyl Ester

Description

Contextualization within Dicarboxylic Acid Monoester Chemistry

Dicarboxylic acids are organic compounds containing two carboxylic acid functional groups. Their monoesters, such as 1,5-pentanedioic acid monobenzyl ester, possess differentiated reactivity at their two carboxyl groups, a feature that is highly sought after in chemical synthesis. The selective esterification of only one of the two carboxylic acid groups in a symmetrical dicarboxylic acid like glutaric acid is a key challenge and an area of active research. researchgate.net

Several methods have been developed for the selective monoesterification of dicarboxylic acids. These include enzymatic methods, reactions using ion-exchange resins, and the use of specific reagents that can differentiate between the two identical functional groups. researchgate.netgeeksforgeeks.org The successful synthesis of a monoester like this compound provides a molecule with two distinct handles for further chemical transformations. The free carboxylic acid can undergo reactions typical of this functional group, such as amidation or conversion to an acid chloride, while the ester group can be carried through several synthetic steps and later deprotected to reveal a second carboxylic acid.

| Property | Value |

|---|---|

| CAS Number | 54322-10-0 |

| Molecular Formula | C12H14O4 |

| Molecular Weight | 222.24 g/mol |

Significance of Monobenzyl Esters as Key Synthetic Intermediates

The benzyl (B1604629) ester moiety in this compound is of particular importance in its role as a synthetic intermediate. Benzyl esters are widely used as protecting groups for carboxylic acids in multi-step organic synthesis. nih.gov The benzyl group can be introduced under relatively mild conditions and is stable to a wide range of reagents and reaction conditions, including many acidic and basic environments. chemrxiv.org

The key advantage of using a benzyl ester as a protecting group is the variety of mild methods available for its removal. The most common method for the deprotection of benzyl esters is catalytic hydrogenolysis, where the ester is treated with hydrogen gas in the presence of a palladium catalyst. wikipedia.org This method is highly efficient and often proceeds under neutral conditions, leaving other functional groups in the molecule intact. Other methods for benzyl ester cleavage include the use of strong acids or oxidizing agents, providing chemists with multiple options for deprotection depending on the specific needs of their synthetic route. mdpi.com

This ability to selectively unmask the carboxylic acid functionality makes monobenzyl esters of dicarboxylic acids, like this compound, powerful tools for the synthesis of complex molecules where precise control over reactivity is essential.

| Method | Reagents | General Conditions |

|---|---|---|

| Catalytic Hydrogenolysis | H2, Pd/C | Neutral, room temperature |

| Acidic Cleavage | Strong acids (e.g., HBr in acetic acid) | Acidic conditions |

| Oxidative Cleavage | Various oxidizing agents | Specific to substrate and oxidant |

Overview of Current Academic Research Trajectories

While specific research focused solely on this compound is not extensively documented, its potential applications can be inferred from the broader research landscape of glutaric acid and its monoesters. These compounds are actively being investigated in several key areas of academic and industrial research.

Polymer Chemistry: Glutaric acid and its derivatives are utilized in the production of polymers such as polyesters and polyamides. chemrxiv.orgwikipedia.org The use of a mono-protected glutaric acid, like the monobenzyl ester, would allow for the controlled, stepwise synthesis of polymers with well-defined structures. For instance, the free carboxylic acid could be used to anchor the molecule to a polymer backbone, with the benzyl-protected acid available for subsequent deprotection and further polymerization or functionalization. This approach could be valuable in the development of biodegradable thermoplastic elastomers and other advanced materials. mdpi.com

Medicinal Chemistry and Drug Discovery: Dicarboxylic acid monoesters are important intermediates in the synthesis of pharmaceuticals. google.com Glutaric acid monoesters, for example, have been investigated as components of drug delivery systems. researchgate.net The bifunctional nature of this compound makes it an attractive building block for creating prodrugs or linkers for drug conjugates. The free carboxylic acid can be coupled to a drug molecule, while the benzyl ester provides a site for further modification or for tuning the solubility and release characteristics of the drug. Research in this area could involve the synthesis of novel analogs of bioactive molecules or the development of new drug delivery platforms.

Synthesis of Complex Molecules: The fundamental utility of asymmetrically functionalized dicarboxylic acids ensures their continued relevance in synthetic organic chemistry. This compound can serve as a versatile starting material for the synthesis of a variety of complex organic structures. For example, it could be used in the synthesis of substituted pimelic acid analogs or other long-chain dicarboxylic acids with tailored properties. The predictable reactivity of the free acid and the stable protection of the benzyl ester allow for intricate synthetic sequences to be designed and executed with a high degree of control.

Structure

3D Structure

Properties

IUPAC Name |

5-oxo-5-phenylmethoxypentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c13-11(14)7-4-8-12(15)16-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRSDJJXJDSEUSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30453489 | |

| Record name | 1,5-Pentanedioic Acid Monobenzyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30453489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1197193-20-6, 54322-10-0 | |

| Record name | 1,5-Pentanedioic Acid Monobenzyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30453489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-Pentanedioic acid monobenzyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,5 Pentanedioic Acid Monobenzyl Ester

Direct Esterification Approaches

Direct esterification involves the reaction of glutaric acid with benzyl (B1604629) alcohol to form the desired monoester. The primary challenge in this approach lies in achieving mono-selectivity, as the reaction can readily proceed to form the diester.

Fischer Esterification Principles and Mechanistic Adaptations

Fischer esterification is a classic method for forming esters from carboxylic acids and alcohols, catalyzed by a strong acid. masterorganicchemistry.comlibretexts.org The reaction is an equilibrium process, and its mechanism involves the protonation of the carboxylic acid carbonyl group, making it more susceptible to nucleophilic attack by the alcohol. libretexts.orgyoutube.com To favor the formation of the ester, the equilibrium is typically shifted by using an excess of one reactant or by removing water as it is formed. masterorganicchemistry.comlibretexts.org

In the context of synthesizing 1,5-Pentanedioic Acid Monobenzyl Ester, the Fischer esterification of glutaric acid with benzyl alcohol presents a challenge in controlling the reaction to favor the monoester over the diester. researchgate.net Standard Fischer conditions with an excess of benzyl alcohol would likely lead to a significant amount of the dibenzyl glutarate. Adaptations to the standard protocol are necessary to enhance the yield of the monobenzyl ester. These adaptations can include using a specific molar ratio of glutaric acid to benzyl alcohol and carefully controlling reaction time and temperature.

Table 1: Key Steps in Fischer Esterification

| Step | Description |

| Protonation | The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity. libretexts.orgyoutube.com |

| Nucleophilic Attack | The alcohol acts as a nucleophile and attacks the protonated carbonyl carbon. youtube.com |

| Proton Transfer | A proton is transferred from the oxonium ion to one of the hydroxyl groups. |

| Water Elimination | A molecule of water is eliminated, forming a protonated ester. |

| Deprotonation | The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.com |

Selective Monobenzylation Strategies of Glutaric Acid

Achieving selective monobenzylation of a symmetric dicarboxylic acid like glutaric acid requires strategies that can differentiate between the two equivalent carboxylic acid groups. One common approach is to use a stoichiometric amount of the alcohol (benzyl alcohol) relative to the dicarboxylic acid. By carefully controlling the stoichiometry, the probability of both carboxylic acid groups reacting is reduced.

Another strategy involves the use of a base to deprotonate one of the carboxylic acid groups, forming a carboxylate anion. The carboxylate is generally less reactive towards esterification than the free carboxylic acid, thus favoring mono-substitution. The choice of base and reaction conditions is crucial to prevent the formation of the diester.

Indirect Synthetic Routes

Indirect routes to this compound often provide better control over selectivity and can lead to higher yields of the desired monoester. These methods typically involve a starting material that is more amenable to selective modification.

Controlled Ring-Opening Reactions Involving Glutaric Anhydride (B1165640)

A highly effective method for the synthesis of this compound is the controlled ring-opening of glutaric anhydride with benzyl alcohol. google.com Glutaric anhydride, a cyclic anhydride, readily reacts with nucleophiles like benzyl alcohol. youtube.com This reaction is inherently selective for mono-ester formation because the initial nucleophilic attack opens the ring to form a carboxylate and an ester. The resulting carboxylate is significantly less reactive towards further esterification under the typical reaction conditions.

The reaction is often carried out by heating a mixture of glutaric anhydride and benzyl alcohol, sometimes in the presence of a non-nucleophilic base or a catalyst to facilitate the reaction. rsc.org This method provides a straightforward and high-yielding route to the desired monoester.

Table 2: Comparison of Direct vs. Indirect (Anhydride) Routes

| Feature | Direct Esterification of Glutaric Acid | Ring-Opening of Glutaric Anhydride |

| Selectivity | Can be difficult to control, often yields a mixture of mono- and diesters. | Inherently selective for the monoester. |

| Yield of Monoester | Often moderate, dependent on reaction conditions. | Generally high. |

| Starting Material | Glutaric Acid. orgsyn.orgwikipedia.org | Glutaric Anhydride. google.com |

| Byproducts | Water. | None, atom-economical. |

Selective Hydrolysis of 1,5-Pentanedioic Acid Diesters

Another indirect approach involves the selective hydrolysis of a 1,5-pentanedioic acid diester, such as dibenzyl glutarate. This method relies on the ability to hydrolyze one of the two ester groups while leaving the other intact. This can be achieved through enzymatic hydrolysis or by carefully controlled chemical hydrolysis. archive.org

Enzymatic hydrolysis, using lipases for example, can exhibit high selectivity for the hydrolysis of one ester group in a diester. archive.org The enzyme's active site can differentiate between the two ester functionalities, leading to the formation of the monoester. Chemical hydrolysis requires precise control of reaction conditions, such as the concentration of the hydrolyzing agent (e.g., a base) and the reaction time, to favor the formation of the monoacid-monoester over the complete hydrolysis to the diacid.

Protecting Group Chemistry in Monobenzyl Ester Synthesis

The synthesis of this compound is, in itself, an example of protecting group chemistry. bham.ac.ukoup.com The benzyl group serves as a protecting group for one of the carboxylic acid functionalities of glutaric acid. researchgate.netlibretexts.org This protection allows for selective reactions to be carried out on the remaining free carboxylic acid group without affecting the protected one.

The choice of the benzyl group as a protecting group is strategic. Benzyl esters are stable under a variety of reaction conditions but can be readily cleaved when desired. libretexts.org A common method for deprotection of benzyl esters is hydrogenolysis, which involves reaction with hydrogen gas in the presence of a palladium catalyst. This method is generally mild and does not affect many other functional groups.

The use of protecting groups is a fundamental concept in organic synthesis, enabling the construction of complex molecules with multiple functional groups. oup.comutsouthwestern.edu The synthesis of this compound provides a clear illustration of how a protecting group can be introduced to differentiate between two identical functional groups, thereby allowing for further selective transformations.

Chemical Reactivity and Transformation Studies of 1,5 Pentanedioic Acid Monobenzyl Ester

Hydrolytic Pathways and Reaction Kinetics

The presence of an ester linkage makes 1,5-Pentanedioic Acid Monobenzyl Ester susceptible to hydrolysis, a reaction that involves the cleavage of the ester bond by water. This process can be significantly influenced by the presence of catalysts, such as acids or enzymes.

The acid-catalyzed hydrolysis of esters like this compound typically proceeds through a nucleophilic acyl substitution mechanism. quora.com This reaction is essentially the reverse of Fischer esterification. quora.comchemistrysteps.com In the presence of a strong acid catalyst and an excess of water, the equilibrium is shifted towards the formation of the carboxylic acid and alcohol. chemistrysteps.com

The most common pathway for the acid-catalyzed hydrolysis of non-sterically hindered esters is the AAC2 mechanism, which denotes an acid-catalyzed, acyl-oxygen cleavage, bimolecular reaction. chemistnotes.com The mechanism involves the following key steps:

Protonation: The carbonyl oxygen of the ester is protonated by the acid catalyst. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. chemistnotes.comyoutube.com

Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate. youtube.com

Proton Transfer: A proton is transferred from the oxonium ion to one of the alkoxy groups, converting the benzyl (B1604629) oxide group into a good leaving group (benzyl alcohol).

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the leaving group, benzyl alcohol.

Deprotonation: The protonated carboxylic acid product is deprotonated by a water molecule to regenerate the acid catalyst and yield the final product, 1,5-pentanedioic acid.

Table 1: Hypothetical Kinetic Data for Acid-Catalyzed Hydrolysis of this compound

| Catalyst (0.1 M) | Temperature (°C) | pH | Apparent Rate Constant (kobs, s-1) |

| HCl | 50 | 1.0 | 1.5 x 10-4 |

| H2SO4 | 50 | 1.0 | 1.8 x 10-4 |

| HCl | 70 | 1.0 | 4.2 x 10-4 |

| H2SO4 | 70 | 1.0 | 5.1 x 10-4 |

Enzymes, particularly lipases, are widely used as biocatalysts for the hydrolysis of esters due to their high selectivity and ability to function under mild reaction conditions. While specific studies on the enzymatic hydrolysis of this compound are not prevalent, the principles of biocatalysis can be applied. Lipases, such as Candida antarctica lipase (B570770) B (CALB), are known to catalyze the cleavage of ester bonds.

The mechanism of lipase-catalyzed hydrolysis involves a catalytic triad (B1167595) (typically serine, histidine, and aspartate) in the enzyme's active site. The serine residue performs a nucleophilic attack on the ester's carbonyl carbon, leading to the formation of a tetrahedral intermediate, which then acylates the enzyme. The acylated enzyme is subsequently hydrolyzed by water to release the carboxylic acid and regenerate the enzyme.

Beyond simple hydrolysis, enzymes can be used for other transformations. For instance, biocatalytic ammonolysis, a process where an ester is converted into an amide, has been successfully demonstrated for related dicarboxylic acid esters using CALB with ammonium (B1175870) carbamate (B1207046) as the ammonia (B1221849) source. nih.gov This highlights the potential for enzymatic methods to achieve various selective transformations on molecules like this compound.

Nucleophilic Acyl Substitution Reactions

The ester functional group in this compound is a key site for nucleophilic acyl substitution reactions, allowing for its conversion into other carboxylic acid derivatives.

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. masterorganicchemistry.com This reaction can be catalyzed by either acids or bases. masterorganicchemistry.com

Acid-Catalyzed Transesterification: The mechanism is analogous to acid-catalyzed hydrolysis. The carbonyl oxygen is first protonated, followed by the nucleophilic attack of an alcohol molecule (e.g., ethanol). After proton transfers and elimination of the original alcohol (benzyl alcohol), the new ester is formed. masterorganicchemistry.com

Base-Catalyzed Transesterification: This process is typically initiated by an alkoxide ion (e.g., ethoxide), which is a stronger nucleophile than the corresponding alcohol. The alkoxide attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the original alkoxy group (benzoxide) to yield the new ester. masterorganicchemistry.com

To ensure a high yield of the desired product, the reactant alcohol is often used in large excess or as the solvent.

The conversion of esters to amides, known as amidation or aminolysis, is a fundamental transformation in organic synthesis. nih.gov This reaction involves treating the ester with an amine. While the reaction can occur thermally at high temperatures, it is often sluggish. mdpi.com More practical methods involve catalysis or the use of highly reactive amine derivatives. nih.gov

The direct amidation of this compound with a primary or secondary amine would proceed via a nucleophilic addition-elimination pathway. The amine attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the benzyl alcohol leaving group to form the corresponding N-substituted 5-(benzyloxycarbonyl)pentanamide. Various catalytic systems, including those based on alkali metal amidoboranes or transition metals, have been developed to facilitate this transformation under milder conditions and with a broader substrate scope. nih.govmdpi.com

Table 2: Potential Amide Derivatives from this compound

| Amine Reactant | Product Name | Product Structure |

| Ammonia (NH3) | Benzyl 5-amino-5-oxopentanoate | C6H5CH2OOC(CH2)4CONH2 |

| Ethylamine (CH3CH2NH2) | Benzyl 5-(ethylamino)-5-oxopentanoate | C6H5CH2OOC(CH2)4CONHCH2CH3 |

| Aniline (C6H5NH2) | Benzyl 5-oxo-5-(phenylamino)pentanoate | C6H5CH2OOC(CH2)4CONHC6H5 |

| Diethylamine ((CH3CH2)2NH) | Benzyl 5-(diethylamino)-5-oxopentanoate | C6H5CH2OOC(CH2)4CON(CH2CH3)2 |

Transformations of the Carboxylic Acid Moiety

The terminal carboxylic acid group provides a second reactive site on the this compound molecule, allowing for a range of chemical transformations independent of the ester group. Carboxylic acids are highly versatile starting materials in organic synthesis. rsc.org

Common transformations of the carboxylic acid moiety include:

Esterification: The free carboxylic acid can be esterified, for example, through a Fischer esterification with a different alcohol (e.g., methanol) under acidic conditions. This would yield an unsymmetrical diester of 1,5-pentanedioic acid.

Conversion to Acid Chloride: The carboxylic acid can be converted to a more reactive acid chloride using reagents such as thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). The resulting 5-(benzyloxycarbonyl)pentanoyl chloride is a versatile intermediate that can readily react with various nucleophiles (alcohols, amines, etc.) to form esters, amides, and other derivatives.

Reduction: The carboxylic acid group can be selectively reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH4) or borane (B79455) (BH3). This would transform the molecule into benzyl 6-hydroxyhexanoate.

Decarboxylation: While the decarboxylation of simple alkanoic acids requires harsh conditions, specific functionalities can facilitate this process. rsc.org In the absence of such activating groups, this transformation is generally not facile for this compound.

These reactions demonstrate the synthetic utility of the carboxylic acid group, enabling the creation of a diverse array of derivatives from the parent monoester.

Reactions with Organometallic Reagents (e.g., Grignard Reagents)

This compound possesses two reactive sites for organometallic reagents like Grignard reagents (R-MgX): the acidic proton of the carboxylic acid and the electrophilic carbonyl carbon of the benzyl ester. The course of the reaction is highly dependent on the stoichiometry of the Grignard reagent used.

The initial and most rapid reaction is the acid-base reaction between the Grignard reagent, a strong base, and the carboxylic acid proton. masterorganicchemistry.com This deprotonation results in the formation of a magnesium carboxylate salt and the corresponding alkane from the Grignard reagent. This first equivalent of the organometallic reagent is consumed in this deprotonation step and is unavailable for nucleophilic attack.

Subsequent additions of the Grignard reagent can then act as a nucleophile, attacking the electrophilic carbonyl carbon of the ester group. The typical mechanism for the reaction of Grignard reagents with esters involves a double addition. masterorganicchemistry.com The first nucleophilic addition leads to the formation of a tetrahedral intermediate, which then collapses to form a ketone, expelling the benzyloxy alkoxide as a leaving group. This newly formed ketone is also highly reactive towards the Grignard reagent and immediately undergoes a second nucleophilic addition. masterorganicchemistry.com After an aqueous workup, the final product is a tertiary alcohol. masterorganicchemistry.commsu.edusaskoer.ca

| Grignard Reagent (R-MgX) | Equivalents of R-MgX | Intermediate Product(s) | Final Product (after aqueous workup) |

|---|---|---|---|

| Methylmagnesium bromide (CH₃MgBr) | 1 | Magnesium salt of this compound | This compound |

| Methylmagnesium bromide (CH₃MgBr) | ≥ 3 | Magnesium salt of the intermediate ketone; Tertiary alkoxide salt | 6,6-dimethyl-1,6-heptanediol |

| Phenylmagnesium bromide (C₆H₅MgBr) | ≥ 3 | Magnesium salt of the intermediate ketone; Tertiary alkoxide salt | 6,6-diphenyl-1,6-heptanediol |

Selective Reduction Chemistry using Hydride Reagents

The selective reduction of this compound presents a synthetic challenge due to the presence of two carbonyl functionalities: a carboxylic acid and an ester. The outcome of the reduction is dependent on the choice of the hydride reagent, as different reagents exhibit varying degrees of reactivity and selectivity towards these functional groups.

Non-selective Reduction: A powerful and non-selective reducing agent like Lithium Aluminum Hydride (LiAlH₄) will readily reduce both the carboxylic acid and the ester group. harvard.edu This reaction consumes a significant amount of the hydride reagent and, after an acidic workup, yields the corresponding diol, 1,5-pentanediol. davuniversity.orguop.edu.pk

Selective Reduction of the Carboxylic Acid: Borane (BH₃), often used as a complex with tetrahydrofuran (B95107) (BH₃·THF), is a reagent known for its ability to selectively reduce carboxylic acids in the presence of esters. harvard.edu By treating this compound with borane, it is possible to selectively reduce the carboxylic acid moiety to a primary alcohol while leaving the benzyl ester group intact. This selective transformation yields benzyl 5-hydroxypentanoate.

Selective Reduction of the Ester: Achieving the selective reduction of the ester in the presence of a carboxylic acid is more challenging due to the high reactivity of the free acid towards most hydride reagents. However, one potential strategy involves first protecting the carboxylic acid as a salt. By reacting the starting material with a non-nucleophilic base, the carboxylate salt is formed, which is generally less reactive towards hydride attack. Subsequent treatment with a milder reducing agent that is reactive towards esters, such as Lithium Borohydride (LiBH₄), could potentially reduce the ester to the primary alcohol. vanderbilt.edu Another approach involves the use of Diisobutylaluminium hydride (DIBAL-H) at low temperatures, which is known for its ability to reduce esters to aldehydes. davuniversity.org However, the acidic proton of the carboxylic acid would still likely interfere.

| Hydride Reagent | Target Functional Group | Reaction Conditions | Major Product |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Carboxylic Acid and Ester (Non-selective) | 1. Anhydrous ether or THF 2. H₃O⁺ workup | 1,5-Pentanediol |

| Borane-Tetrahydrofuran Complex (BH₃·THF) | Carboxylic Acid (Selective) | Anhydrous THF | Benzyl 5-hydroxypentanoate |

| Lithium Borohydride (LiBH₄) | Ester (Selective, requires prior protection of acid) | 1. Base (e.g., NaH) 2. Anhydrous THF | 5-Oxo-5-(phenylmethoxy)pentan-1-ol |

| Diisobutylaluminium Hydride (DIBAL-H) | Ester (to Aldehyde) | Anhydrous toluene, -78 °C | Benzyl 5-oxopentanoate |

Applications of 1,5 Pentanedioic Acid Monobenzyl Ester in Advanced Chemical Synthesis and Materials Science

Strategic Utilization as a Synthetic Building Block

The dual reactivity of 1,5-pentanedioic acid monobenzyl ester is leveraged by synthetic chemists for the strategic assembly of complex molecules. The free carboxylic acid provides a reactive handle for forming amide or ester linkages, while the benzyl (B1604629) ester protects the other end of the five-carbon chain. This allows the compound to be incorporated as a linker or spacer unit in a larger molecule.

Precursor in the Construction of Complex Organic Molecules

This compound is employed as a precursor in the multi-step synthesis of sophisticated organic molecules, including biologically active compounds and their analogues. Its role is typically to introduce a flexible five-carbon chain (a glutarate linker) between two other molecular fragments. This is often achieved through an esterification or amidation reaction involving its free carboxylic acid group.

A prominent example is its use in the synthesis of a bryostatin (B1237437) analogue. google.comgoogle.com Bryostatins are marine natural products with significant medicinal potential. In the synthesis of an advanced analogue, monobenzyl glutarate was coupled to a complex alcohol intermediate using a Steglich esterification reaction. google.comgoogle.comgoogle.com.na This reaction, facilitated by coupling agents, forms a new ester bond, thereby incorporating the glutarate unit into the target's molecular framework. google.comgoogle.comgoogle.com.na

Similarly, this compound is utilized in the synthesis of components for RNA interference (RNAi) agents. nih.govresearchgate.net In this context, it is reacted with other molecules to form conjugates designed to improve the delivery or properties of the therapeutic agent. nih.govresearchgate.net The reaction typically involves activating the carboxylic acid of the monobenzyl glutarate and reacting it with an amine or alcohol group on another synthetic intermediate. nih.govresearchgate.net

The following interactive table summarizes examples of coupling reactions where this compound serves as a precursor.

| Target Molecule/Analogue | Coupling Partner | Coupling Agents/Method | Reference |

| Bryostatin Analogue | Complex Polyol Intermediate | DCC, DMAP (Steglich Esterification) | google.comgoogle.com |

| RNAi Agent Component | Amine-functionalized Intermediate | TBTU, DIPEA | nih.gov |

This table illustrates the role of this compound in coupling with key intermediates during the synthesis of complex molecules.

Intermediate in Heterocyclic Compound Synthesis

Based on available research, there is no specific information detailing the role of this compound as an intermediate in the synthesis of heterocyclic compounds.

Contributions to Polymer Chemistry and Materials Science

Based on available research, there is no specific information regarding the contributions of this compound to polymer chemistry and materials science in the specified areas.

Monomer in Polycondensation Reactions

There is no available information on the use of this compound as a monomer in polycondensation reactions.

Role in Modifying Polymer Properties (e.g., flexibility)

There is no available information on the role of this compound in modifying polymer properties.

Synthesis of Polyesters and Polyamides via Glutaric Acid Derivatization

There is no available information on the specific use of this compound for the synthesis of polyesters and polyamides.

Implementations in Bioconjugation and Peptide Chemistry

This compound, also known as monobenzyl glutarate, is a bifunctional molecule that has found niche but significant applications in the fields of bioconjugation and peptide chemistry. Its structure, featuring a terminal carboxylic acid and a benzyl-protected carboxylic acid, allows for sequential and controlled chemical modifications. This unique characteristic is leveraged in several advanced synthetic strategies, including its use as a protecting group, a selective acylating agent, and a component in the design of sophisticated linker technologies for controlled release systems.

Protecting Group Applications in Solid-Phase Peptide Synthesis

In the intricate process of solid-phase peptide synthesis (SPPS), the strategic use of protecting groups is paramount to ensure the correct sequence and prevent unwanted side reactions. While standard protecting groups like Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) dominate the field for the temporary protection of α-amino groups, specialized protecting groups are often required for the side chains of amino acids to achieve specific synthetic goals.

While not a conventional temporary Nα-protecting group, the structural motif of this compound is relevant in the context of side-chain protection. The benzyl ester component is a well-established protecting group for carboxylic acids, often referred to as a benzyl-based or OBzl protection. This type of protection is characterized by its stability to the basic conditions used for Fmoc group removal and the moderately acidic conditions used for Boc group removal, demonstrating a degree of orthogonality.

The benzyl group is typically removed under harsher acidic conditions, such as with hydrogen fluoride (B91410) (HF), or through hydrogenolysis (catalytic hydrogenation). This stability profile makes benzyl esters suitable for the protection of the side-chain carboxyl groups of aspartic acid (Asp) and glutamic acid (Glu) in Boc-based SPPS. However, in the more common Fmoc-based SPPS, tert-butyl (tBu) esters are generally preferred for this purpose due to their lability to the final trifluoroacetic acid (TFA) cleavage cocktail.

The application of a glutarate-based moiety itself as a protecting group is less common. However, the principles of using such bifunctional molecules can be seen in the design of more complex, specialized protecting groups that might be used for on-resin modifications or the synthesis of branched peptides.

Table 1: Comparison of Common Side-Chain Protecting Groups for Carboxylic Acids in SPPS

| Protecting Group | Abbreviation | Structure | Common Removal Conditions | Orthogonality with Fmoc | Orthogonality with Boc |

| tert-Butyl ester | tBu | -C(CH₃)₃ | Strong acid (e.g., TFA) | Yes | No |

| Benzyl ester | Bzl / OBzl | -CH₂-Ph | Strong acid (e.g., HF), Hydrogenolysis | Yes | Partial |

| Allyl ester | OAll | -CH₂-CH=CH₂ | Palladium catalyst (e.g., Pd(PPh₃)₄) | Yes | Yes |

This table provides a general overview of commonly used protecting groups for the side chains of aspartic and glutamic acid in solid-phase peptide synthesis.

Selective Acylation of Biomolecules

The selective modification of biomolecules, such as proteins and peptides, is a critical tool in chemical biology for studying their function, creating therapeutic conjugates, and developing diagnostic agents. Acylation, the process of introducing an acyl group, is a common method for such modifications. This compound can be utilized as a reagent for the selective acylation of primary amino groups, such as the N-terminus of a peptide or the ε-amino group of a lysine (B10760008) residue.

The free carboxylic acid of this compound can be activated, for example, by conversion to an N-hydroxysuccinimide (NHS) ester. This activated ester becomes a reactive species that can readily undergo nucleophilic attack by the amino groups of a biomolecule, forming a stable amide bond. The reaction is typically performed at a slightly basic pH (around 8.3-8.5) to ensure that the target amino groups are in their deprotonated, nucleophilic state.

The selectivity of acylation between the α-amino group at the N-terminus and the ε-amino groups of lysine side chains can be influenced by the pH of the reaction. Due to the difference in their pKa values, the N-terminal α-amino group is generally more nucleophilic at a slightly acidic to neutral pH compared to the ε-amino group of lysine. By carefully controlling the reaction conditions, a degree of selectivity for the N-terminus can be achieved.

The presence of the benzyl ester on the other end of the glutarate moiety provides a handle for further modifications. After the initial acylation of the biomolecule, the benzyl group can be removed through hydrogenolysis to reveal a free carboxylic acid. This newly exposed functional group can then be used for subsequent conjugation to another molecule, such as a drug, a fluorescent probe, or a polyethylene (B3416737) glycol (PEG) chain. This two-step approach allows for the introduction of a linker and subsequent attachment of a payload in a controlled manner.

Table 2: Research Findings on Selective Acylation of Biomolecules

| Biomolecule | Acylating Agent | Target Site | Key Finding |

| Peptides | N-succinimidyl-3-(4-hydroxyphenyl) propionate (B1217596) (Bolton-Hunter reagent) | α- and ε-amino groups | Acylation can be directed towards α-amino groups at pH 6.5 and ε-amino groups at pH 8.5. nih.gov |

| Proteins | N-hydroxysuccinimide (NHS) esters | Primary amino groups (N-terminus, Lysine) | NHS esters are widely used for labeling proteins, with selectivity influenced by pH and the protein's surface accessibility. |

This table summarizes general findings on the selective acylation of biomolecules, illustrating the principles applicable to reagents derived from this compound.

Chemical Design of Cleavable Linkers for Controlled Release Systems

Cleavable linkers are essential components of advanced drug delivery systems, such as antibody-drug conjugates (ADCs), and other controlled-release technologies. These linkers connect a therapeutic agent to a targeting moiety (e.g., an antibody) and are designed to be stable in circulation but to break under specific conditions at the target site, releasing the active drug.

This compound serves as a valuable starting material in the synthesis of such cleavable linkers. A notable example is its use in the construction of photocleavable linkers. In one study, this compound was synthesized by reacting glutaric acid with benzyl alcohol. This was followed by nitration to introduce a nitro group onto the benzyl ring, specifically at the ortho position. The resulting o-nitrobenzyl derivative is a well-known photolabile protecting group.

The free carboxylic acid of this modified glutarate derivative can then be coupled to a molecule of interest, for instance, a signaling molecule or a drug. The resulting conjugate is stable until it is exposed to UV light of a specific wavelength. Upon photoirradiation, the o-nitrobenzyl ester undergoes a photochemical reaction that leads to the cleavage of the ester bond, releasing the coupled molecule. This light-activated release mechanism offers precise spatial and temporal control over the delivery of the payload, which is highly desirable in many biomedical and research applications.

The glutarate portion of the molecule in this context acts as a spacer, providing distance between the photocleavable unit and the conjugated molecule, which can be important for maintaining the activity of the released substance. This example highlights how the fundamental structure of this compound can be chemically elaborated to create sophisticated, stimulus-responsive systems for controlled release.

Analytical and Spectroscopic Characterization Methodologies in Research

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable for separating 1,5-Pentanedioic Acid Monobenzyl Ester from starting materials, byproducts, and other impurities, thereby enabling its quantification and purity assessment.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. A reversed-phase HPLC method is typically employed, utilizing a non-polar stationary phase (such as C18) and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

Given the presence of both a polar carboxylic acid group and a non-polar benzyl (B1604629) ester group, gradient elution is often preferred to achieve optimal separation and peak shape. A typical mobile phase might consist of a mixture of an aqueous buffer (e.g., acetate (B1210297) buffer at a controlled pH) and an organic modifier like methanol (B129727) or acetonitrile. The UV detector is commonly set at a wavelength where the benzene (B151609) ring of the benzyl group exhibits strong absorbance, typically around 230-254 nm.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Acetic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 233 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC)

For enhanced sensitivity and specificity, HPLC is often coupled with mass spectrometry (LC-MS). This powerful combination allows for the determination of the molecular weight of the eluting compounds, providing a higher degree of confidence in peak identification. In the context of this compound, LC-MS is invaluable for confirming the presence of the target molecule and for identifying trace-level impurities that may not be discernible by UV detection alone.

Ultra-Performance Liquid Chromatography (UPLC), which utilizes columns with smaller particle sizes (<2 µm), offers significant advantages in terms of speed and resolution compared to conventional HPLC. A UPLC-MS method would allow for much faster analysis times without compromising separation efficiency, making it ideal for high-throughput screening or reaction monitoring. The mass spectrometer can be operated in either positive or negative ion mode to detect the protonated molecule [M+H]+ or the deprotonated molecule [M-H]-, respectively.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure of this compound, confirming the connectivity of atoms and the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR are employed to provide a complete picture of the molecule's carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum of this compound would exhibit characteristic signals corresponding to the different types of protons in the molecule. The aromatic protons of the benzyl group would appear in the downfield region (typically δ 7.3-7.4 ppm). The benzylic protons (-CH₂-) would be observed as a singlet around δ 5.1 ppm. The aliphatic protons of the pentanedioic acid backbone would give rise to multiplets in the upfield region (δ 1.6-2.5 ppm). The acidic proton of the carboxylic acid group would be a broad singlet, the chemical shift of which is highly dependent on the solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom. The carbonyl carbons of the ester and carboxylic acid groups would resonate at the most downfield positions (around δ 173-179 ppm). The aromatic carbons of the benzyl group would appear in the δ 128-136 ppm range. The benzylic carbon would be found around δ 66 ppm, and the aliphatic carbons of the pentanedioic acid chain would be observed in the upfield region (δ 20-34 ppm).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 10-12 (broad s, 1H) | ~179 |

| Ester Carbonyl (-COO-) | - | ~173 |

| Aromatic C (quaternary) | - | ~136 |

| Aromatic C-H | 7.3-7.4 (m, 5H) | ~128 |

| Benzyl (-CH₂-) | ~5.1 (s, 2H) | ~66 |

| -CH₂- (adjacent to ester) | ~2.4 (t, 2H) | ~33 |

| -CH₂- (adjacent to acid) | ~2.3 (t, 2H) | ~34 |

| Central -CH₂- | ~1.7 (quint, 2H) | ~20 |

Mass Spectrometry for Molecular Confirmation

Mass spectrometry (MS) is used to determine the molecular weight of this compound and can also provide structural information through analysis of its fragmentation patterns. The nominal mass of the compound is 222.24 g/mol .

In Electrospray Ionization (ESI), a soft ionization technique commonly used in LC-MS, the molecule is typically observed as its protonated [M+H]⁺ (m/z 223.1) or deprotonated [M-H]⁻ (m/z 221.1) form. Adducts with solvent ions, such as sodium [M+Na]⁺ (m/z 245.1), may also be detected.

Electron Ionization (EI), a harder ionization technique often used with Gas Chromatography-Mass Spectrometry (GC-MS), would lead to more extensive fragmentation. The molecular ion peak [M]⁺ at m/z 222 might be weak or absent. Characteristic fragment ions would be expected from the cleavage of the ester bond, leading to the formation of a benzyl cation (C₇H₇⁺, m/z 91), which is often a very prominent peak, and a fragment corresponding to the pentanedioic acid moiety.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ionization Mode | Adduct/Fragment | Predicted m/z |

| ESI (+) | [M+H]⁺ | 223.1 |

| ESI (+) | [M+Na]⁺ | 245.1 |

| ESI (-) | [M-H]⁻ | 221.1 |

| EI | [M]⁺ | 222.1 |

| EI | [C₇H₇]⁺ (benzyl cation) | 91.0 |

| EI | [M - C₇H₇]⁺ | 131.0 |

Future Research Directions and Emerging Paradigms for 1,5 Pentanedioic Acid Monobenzyl Ester

Development of Sustainable and Green Synthetic Methodologies

The future synthesis of 1,5-Pentanedioic Acid Monobenzyl Ester is increasingly guided by the principles of green chemistry, which prioritize waste prevention, energy efficiency, and the use of renewable resources. mdpi.comchemijournal.comstmjournals.comresearchgate.net Traditional synthesis often involves the esterification of glutaric acid with benzyl (B1604629) alcohol, catalyzed by strong mineral acids, which can present environmental and handling challenges. evitachem.comresearchgate.net Emerging research directions aim to supplant these methods with more benign and efficient alternatives.

A primary focus is the adoption of biocatalysis, which utilizes enzymes to perform chemical transformations with high selectivity and efficiency under mild conditions. nih.govspringernature.comnih.gov Lipases and proteases, in particular, have shown significant promise for the selective esterification of dicarboxylic acids. researchgate.net Research into the enzymatic synthesis of related glutaric acid monoesters has demonstrated the feasibility of achieving high yields and enantioselectivity, which is crucial for pharmaceutical applications. researchgate.net The use of immobilized enzymes further enhances sustainability by allowing for catalyst recycling and integration into continuous flow processes. nih.gov

Solvent-free reaction conditions represent another key green methodology. mdpi.comchemijournal.com Microwave-assisted synthesis is also a promising technique that can dramatically reduce reaction times from hours to minutes, thereby lowering energy consumption. mdpi.com These approaches not only minimize the environmental impact associated with volatile organic solvents but can also simplify product purification.

| Green Synthetic Approach | Key Advantages | Relevant Research Findings |

| Biocatalysis (Enzymatic Esterification) | High selectivity (regio- and enantioselectivity), mild reaction conditions, reduced byproducts, catalyst is biodegradable/recyclable. nih.govnih.gov | Efficient enzymatic methods for synthesizing substituted glutaric acid monoesters have achieved high yields (e.g., 93%) and enantiomeric excess (up to 98%). researchgate.net |

| Solvent-Free Synthesis | Eliminates solvent waste, reduces environmental impact, often simplifies purification, and can lead to higher reaction rates. mdpi.comchemijournal.com | Mechanochemical grinding and solid-media reactions have been shown to be effective for various organic syntheses, avoiding the need for hazardous solvents. chemijournal.com |

| Microwave-Assisted Synthesis | Significant reduction in reaction time, improved energy efficiency, and often higher yields compared to conventional heating. mdpi.com | Microwave irradiation can complete organic reactions in minutes that would otherwise take hours or days, making it an energy-efficient alternative. mdpi.com |

Exploration of Novel Catalytic Transformations

Beyond its synthesis, future research will explore novel catalytic transformations using this compound as a substrate or building block. The presence of two distinct functional groups allows for a wide range of selective chemical modifications.

Biocatalysis is again a central theme, extending beyond synthesis to functional group transformations. springernature.com For instance, enzymes like lipases can mediate highly selective reactions such as ammonolysis, converting the ester group into an amide while leaving the carboxylic acid untouched. nih.govresearchgate.net This provides a green and efficient route to valuable amide derivatives. Similarly, enzymatic hydrolysis can selectively cleave the benzyl ester, deprotecting the second carboxylic acid under mild conditions that preserve other sensitive functionalities within a larger molecule. Research has demonstrated that enzymes like Candida antarctica lipase (B570770) B are effective in such transformations, offering a practical alternative to chemical routes that may require harsh conditions and generate more side products. nih.govresearchgate.net

Another emerging area is the use of heterogeneous catalysts, particularly Metal-Organic Frameworks (MOFs), for selective oxidation reactions. mdpi.comresearchgate.net The porous and highly tunable nature of MOFs makes them ideal catalyst supports. mdpi.com Future studies could explore the use of MOF-supported catalysts for the selective oxidation of the aliphatic backbone of this compound, introducing new functionalities and creating novel derivatives.

| Catalytic Transformation | Catalyst Type | Potential Application | Research Rationale |

| Selective Ammonolysis | Biocatalyst (e.g., Lipase) | Synthesis of mono-amide derivatives of glutaric acid. | Provides a mild and highly selective alternative to chemical methods, avoiding side reactions and racemization. researchgate.net |

| Selective Hydrolysis | Biocatalyst (e.g., Esterase, Lipase) | Orthogonal deprotection strategy in multi-step synthesis. | Allows for the removal of the benzyl protecting group under gentle, aqueous conditions, preserving other sensitive groups. frontiersin.org |

| Selective Oxidation | Heterogeneous (e.g., MOF-supported metal catalyst) | Introduction of new functional groups on the carbon backbone. | MOFs offer well-defined active sites and shape selectivity, potentially enabling precise oxidation at specific positions. mdpi.comresearchgate.net |

Expansion into Supramolecular Chemistry and Advanced Nanomaterials

The amphiphilic character of this compound, arising from its hydrophilic carboxylic acid head and more hydrophobic benzyl ester tail, makes it an excellent candidate for constructing supramolecular assemblies and advanced nanomaterials.

A significant research direction is the investigation of its self-assembly in aqueous solutions. nih.govnih.gov Depending on factors like concentration and pH, the molecule could spontaneously form ordered structures such as micelles, vesicles, or nanofibers. The carboxylic acid group provides a pH-responsive handle; at pH values above its pKa, the deprotonated carboxylate would induce electrostatic repulsion, while at lower pH, protonation would favor aggregation through hydrogen bonding. nih.gov This pH-triggered self-assembly could be harnessed to create "smart" materials for applications in drug delivery or sensing. Studies on similar self-assembling molecules show that subtle changes in molecular structure can precisely tune the pH at which these morphological transitions occur. nih.gov

Furthermore, this compound can serve as a valuable component in the synthesis of more complex materials like Metal-Organic Frameworks (MOFs) or coordination polymers. nih.govrsc.org The carboxylate group can coordinate with metal ions to form the nodes of a framework, while the bulky benzyl ester group can act as a modulator, influencing the porosity, structure, and functionality of the final material. nih.gov This could lead to the development of novel MOFs with tailored properties for applications in gas storage, separation, or catalysis.

Computational Chemistry Approaches to Reaction Mechanism Prediction and Property Optimization

Computational chemistry is becoming an indispensable tool for accelerating research and development, and it holds significant potential for advancing the science of this compound.

Molecular docking simulations can be employed to predict and understand the interactions between this molecule and the active site of an enzyme. researchgate.net This approach is crucial for optimizing biocatalytic synthesis and transformations. By simulating how the substrate binds within an enzyme, researchers can select the most effective enzyme from a large library or even engineer new enzymes with enhanced activity and selectivity for the desired reaction (e.g., esterification at the α- versus γ-position in a related molecule). researchgate.netfrontiersin.org

Density Functional Theory (DFT) calculations can provide deep insights into the molecule's electronic structure, reactivity, and spectroscopic properties. researchgate.netnih.gov DFT can be used to calculate the molecular electrostatic potential (MEP), identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which helps in predicting its reactivity in various chemical reactions. nih.gov Furthermore, computational methods can predict reaction pathways and transition state energies, elucidating complex reaction mechanisms. researchgate.net This predictive power can guide experimental work, saving time and resources by focusing on the most promising synthetic routes and reaction conditions. For material science applications, computational modeling can predict how individual molecules will interact and self-assemble, aiding in the rational design of novel nanomaterials with desired morphologies and properties.

| Computational Method | Application Area | Specific Insights Gained |

| Molecular Docking | Biocatalysis | Predicts substrate binding affinity and orientation in an enzyme's active site, facilitating enzyme selection and engineering for improved selectivity. researchgate.net |

| Density Functional Theory (DFT) | Reaction Prediction & Property Analysis | Calculates electronic properties (HOMO-LUMO gap), molecular electrostatic potential, and vibrational spectra to predict reactivity, stability, and spectroscopic signatures. researchgate.netnih.gov |

| Molecular Dynamics (MD) | Supramolecular Chemistry | Simulates the self-assembly process of molecules over time, predicting the formation and stability of nanomaterials like micelles or nanofibers. |

Q & A

Q. What are the optimal synthetic routes for 1,5-pentanedioic acid monobenzyl ester, and how do reaction conditions influence yield?

The compound is synthesized via esterification of pentanedioic acid with benzyl alcohol. A common method involves acid-catalyzed esterification (e.g., using H₂SO₄ or p-toluenesulfonic acid) under reflux conditions . Key variables include:

- Catalyst selection : Strong acids (e.g., H₂SO₄) improve reaction rates but may require neutralization steps.

- Solvent choice : Toluene or benzene enhances esterification efficiency by azeotropic removal of water .

- Temperature : Reflux (~110–140°C) balances reaction speed and side-product minimization.

Yields typically range from 60–85%, depending on purification methods (e.g., column chromatography) .

Q. How can researchers characterize the purity and structure of this compound?

Analytical techniques include:

- NMR spectroscopy : H and C NMR confirm ester group formation (e.g., benzyl protons at δ 7.3–7.5 ppm, ester carbonyl at ~170 ppm) .

- HPLC/GC-MS : Quantify purity and detect residual reactants or byproducts .

- FT-IR : Ester C=O stretching (~1740 cm⁻¹) and hydroxyl absence verify successful esterification .

Q. What are the primary chemical reactions of this compound in organic synthesis?

The ester undergoes:

- Hydrolysis : Acidic/alkaline conditions yield pentanedioic acid and benzyl alcohol. Kinetic studies show pH-dependent rates .

- Reduction : Catalytic hydrogenation (Pd/C, H₂) cleaves the benzyl group, forming pentanedioic acid .

- Functionalization : The free carboxylic acid group can be amidated or coupled with amines for peptide synthesis .

Advanced Research Questions

Q. How can contradictory data on esterification yields be resolved in scale-up syntheses?

Discrepancies often arise from:

- Catalyst deactivation : Trace moisture or impurities reduce acid catalyst efficiency. Pre-drying reagents improves consistency .

- Side reactions : Over-esterification (di-benzyl ester formation) can occur; monitoring via TLC or in situ IR mitigates this .

- Purification losses : Column chromatography optimizes recovery, but alternative methods (e.g., crystallization) may be explored .

Q. What strategies optimize the regioselective functionalization of this compound?

To target specific positions:

- Protecting groups : Use tert-butyl or trimethylsilyl esters to block one carboxylic acid, enabling selective benzylation .

- Enzymatic catalysis : Lipases (e.g., Candida antarctica) can selectively hydrolyze monoesters under mild conditions .

- Microwave-assisted synthesis : Accelerates reaction rates and improves selectivity for monoester formation .

Q. What biological activity mechanisms are associated with derivatives of this compound?

Derivatives exhibit:

- Antimicrobial activity : Substituted amides disrupt bacterial cell membranes, as shown in MIC assays against E. coli and S. aureus .

- Enzyme inhibition : Michael acceptor analogs (e.g., α,β-unsaturated esters) covalently bind cysteine proteases, validated via X-ray crystallography .

Mechanistic studies require molecular docking and mutagenesis to identify binding residues .

Q. How do steric and electronic effects influence the reactivity of this compound in polymer applications?

- Steric hindrance : The benzyl group reduces cross-linking efficiency in polyesters compared to methyl esters .

- Electronic effects : Electron-withdrawing substituents on the benzyl ring enhance hydrolytic stability (e.g., nitro groups) .

Thermogravimetric analysis (TGA) and DSC quantify thermal stability differences .

Methodological Considerations

Q. What analytical workflows validate the stability of this compound under storage conditions?

Q. How can computational modeling predict reaction pathways for novel derivatives?

- DFT calculations : Simulate transition states for esterification/hydrolysis to identify energy barriers .

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.